4-chloro-3-pyridin-3-ylaniline
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI Key |
ZECCDLLQKKWPCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Chloro 3 Pyridin 3 Ylaniline
Advanced Synthetic Strategies for the Core Scaffold
The construction of the 4-chloro-3-pyridin-3-ylaniline scaffold, characterized by its biaryl structure, relies on sophisticated synthetic methods that ensure high efficiency and selectivity. Key strategies involve the formation of the crucial carbon-carbon (C-C) bond between the aniline (B41778) and pyridine (B92270) rings and the transformation of functional groups to yield the final amine.
Catalytic Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of biaryl compounds and have been effectively applied to the formation of the pyridylaniline core. nih.gov The Suzuki-Miyaura coupling is a particularly prominent method for forging the C-C bond. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. nih.govresearchgate.net For the synthesis of this compound, this can be achieved by reacting a substituted haloaniline with a pyridylboronic acid or vice versa. The reaction's utility is enhanced by its tolerance for a wide array of functional groups and the commercial availability of the necessary starting materials. nih.govnih.gov
Another powerful tool for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orgrsc.org While often used to synthesize the aniline moiety itself from an aryl halide and an ammonia equivalent, it has transformed the synthesis of aromatic amines. stackexchange.com This palladium-catalyzed reaction provides a direct and efficient alternative to classical methods, which often require harsh conditions. wikipedia.orgbeilstein-journals.org The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a vast range of aryl halides with amines under mild conditions. beilstein-journals.org
Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 5-Bromo-2-chloroaniline | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |
| 3-Bromo-4-chloroaniline | Pyridine-3-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | Good to Excellent |
| 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Not Specified | Not Specified | Not Specified | Not Specified acs.org |
Note: This table presents generalized conditions based on typical Suzuki-Miyaura reactions for similar structures. Specific yields for this compound may vary.
Reductive Pathways for Nitro Precursor Transformation
A common and effective strategy for synthesizing anilines is the reduction of the corresponding nitroarenes. wikipedia.org This pathway is highly relevant for the synthesis of this compound, where a precursor such as 2-(2-chloro-5-nitrophenyl)pyridine can be transformed into the target molecule. chemicalbook.com The reduction of aromatic nitro compounds is a well-established industrial process. wikipedia.org
A variety of reducing agents and catalytic systems can be employed for this transformation. Traditional methods often utilize metals like iron or tin(II) chloride in acidic media. wikipedia.orgresearchgate.net However, these non-catalytic processes can generate significant waste. rsc.org Modern approaches favor catalytic hydrogenation, which offers higher efficiency and selectivity. Catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide are frequently used with hydrogen gas. wikipedia.org
Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine, provides a base-free and often milder alternative. organic-chemistry.org Iron-based catalysts, in particular, have gained attention as they are abundant, inexpensive, and nontoxic. researchgate.net Iron-catalyzed reductions using organosilanes or formic acid can selectively reduce the nitro group while tolerating other functional groups present in the molecule. rsc.orgorganic-chemistry.org
Table 2: Comparison of Nitroarene Reduction Methods
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni | High efficiency, clean reaction | Requires specialized equipment for handling H₂ gas |
| Metal/Acid Reduction | Fe/HCl, SnCl₂ | Inexpensive, well-established | Generates large amounts of waste rsc.org |
| Transfer Hydrogenation | Formic acid, Hydrazine | Milder conditions, avoids H₂ gas | May require specific catalysts |
| Iron-Catalyzed Hydrosilylation | Organosilanes, FeX₂-R₃P | High selectivity, tolerates functional groups rsc.org | Silane reagents can be costly |
Multi-Step Synthesis Design and Efficiency Considerations
For example, a plausible route begins with the Suzuki coupling of 5-bromo-2-chloronitrobenzene with pyridine-3-boronic acid. This step establishes the C-C bond and sets the correct substitution pattern. The resulting intermediate, 2-(2-chloro-5-nitrophenyl)pyridine, is then subjected to a reduction step to convert the nitro group to the desired aniline, yielding the final product.
Efficiency in multi-step synthesis is governed by the yield of each individual step. Optimizing reaction conditions—such as catalyst choice, solvent, temperature, and reaction time—is crucial. For instance, in palladium-catalyzed couplings, the choice of ligand can dramatically affect reaction rates and yields. beilstein-journals.org Similarly, the selection of the reduction method for the nitro group can impact chemoselectivity, preventing the undesired reduction of other functional groups like the chloro substituent. nih.gov
Regioselective Synthesis and Isomeric Control in Chloropyridylanilines
Achieving the correct arrangement of substituents on the aromatic rings—regioselectivity—is paramount in the synthesis of this compound. The specific placement of the chloro group at position 4 and the pyridyl group at position 3 relative to the amino group is not trivial and must be controlled throughout the synthetic sequence.
The primary strategy for ensuring isomeric control is to use starting materials where the desired substitution pattern is already established. For instance, starting a Suzuki coupling with 5-bromo-2-chloroaniline or 3-bromo-4-chloroaniline and coupling it with the appropriate pyridylboronic acid dictates the final arrangement of the chloro and pyridyl groups. The inherent reactivity of different positions on the pyridine ring also plays a role; electrophilic and nucleophilic substitutions tend to occur at specific positions (2-, 3-, or 4-), which can be exploited in the synthesis design. google.com
In cases where substitution reactions are performed on an existing ring, the directing effects of the substituents must be considered. For example, in a multi-step synthesis starting from aniline, an initial chlorination step would need to be controlled to achieve the desired isomer before subsequent functionalization. researchgate.net
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign manufacturing processes. imist.masphinxsai.com
Key green chemistry approaches applicable to this synthesis include:
Catalysis: The use of catalytic reagents (e.g., palladium catalysts in cross-coupling, iron catalysts in nitro reduction) is inherently greener than using stoichiometric reagents because they are used in small amounts and can often be recycled, reducing waste. rsc.orgresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reactions like catalytic hydrogenations have high atom economy.
Use of Safer Solvents: Traditional organic syntheses often use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.comresearchgate.net For instance, some Suzuki couplings can be performed in aqueous media. researchgate.net
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times and lower energy costs compared to conventional heating. nih.govbeilstein-journals.org
Waste Prevention: The most important principle is to prevent waste generation rather than treating it after it has been created. imist.ma This can be achieved by optimizing reactions to maximize yield and minimize by-product formation.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. For 4-chloro-3-pyridin-3-ylaniline, FT-IR and FT-Raman spectra would reveal characteristic vibrations of the aniline (B41778) and pyridine (B92270) rings, as well as the carbon-chlorine bond.
Key expected vibrational modes would include:
N-H Stretching: The aniline amine (-NH₂) group would typically exhibit symmetric and asymmetric stretching vibrations, usually in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the aniline and pyridine rings would appear above 3000 cm⁻¹.
C=C and C=N Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations within the aromatic frameworks of the pyridine and benzene (B151609) rings.
C-N Stretching: The stretching of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ range.
C-Cl Stretching: A strong absorption corresponding to the carbon-chlorine bond would be expected at lower wavenumbers, typically in the 1000-1100 cm⁻¹ range for aryl chlorides.
Without experimental spectra, a data table of observed frequencies cannot be generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule, confirming its connectivity and providing insights into its conformation.
For this compound:
¹H NMR: The spectrum would show distinct signals for the protons on the aniline and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring. The amine protons would likely appear as a broad singlet. The coupling patterns (splitting) between adjacent protons would help assign each signal to its specific position on the rings.
¹³C NMR: The spectrum would display unique signals for each carbon atom in the molecule. The carbon atom attached to the chlorine would show a characteristic chemical shift, as would the carbons adjacent to the nitrogen in the pyridine ring.
A data table of specific chemical shifts (δ) and coupling constants (J) is not available from the conducted research.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization, which can help confirm the structure.
Analysis of this compound would be expected to show:
Molecular Ion Peak (M⁺): A prominent peak corresponding to the exact mass of the molecule (C₁₁H₉ClN₂). Due to the presence of chlorine, this would appear as a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio), which is a definitive indicator for the presence of a single chlorine atom.
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the chlorine atom or cleavage at the bond connecting the two aromatic rings.
Specific m/z values for the molecular ion and its fragments could not be found in the available literature.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A successful crystallographic analysis of this compound would reveal:
The dihedral angle between the planes of the aniline and pyridine rings.
The specific bond lengths for C-C, C-N, C-H, and C-Cl bonds.
The bond angles within the aromatic rings.
Information on how the molecules pack in the crystal lattice, including any potential hydrogen bonding involving the amine group.
No published crystal structure or corresponding crystallographic data (e.g., unit cell parameters, space group) for this compound could be located.
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its chromophores (the parts of the molecule that absorb light). The spectrum of this compound would be expected to show absorptions in the UV region characteristic of its conjugated aromatic system. The absorption maxima (λ_max) would be associated with π → π* transitions within the aniline and pyridine ring systems. The position and intensity of these bands are influenced by the substituents on the rings.
Specific absorption maxima could not be retrieved from the performed searches.
Computational and Theoretical Investigations of 4 Chloro 3 Pyridin 3 Ylaniline
Density Functional Theory (DFT) Studies on Electronic Structure and Chemical Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the chemical reactivity of molecules. For 4-chloro-3-pyridin-3-ylaniline, DFT calculations, typically employing methods like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. These calculations yield fundamental electronic properties that are key to understanding the molecule's behavior.
Table 1: Representative Calculated Electronic Properties for a Molecule Similar to this compound
| Parameter | Representative Value | Unit |
|---|---|---|
| Total Energy | -985.1234 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| Electronegativity (χ) | 3.95 | eV |
| Chemical Hardness (η) | 2.25 | eV |
Note: The values in this table are representative examples for a molecule of similar size and composition and are for illustrative purposes only, as specific experimental or theoretical data for this compound is not available in the cited literature.
Frontier Molecular Orbital (FMO) Analysis for Chemical Interactions and Stability
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity).
The spatial distribution of the HOMO and LUMO in this compound is crucial. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine (B92270) ring, marking it as the probable site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap implies the molecule is more polarizable and reactive. From the HOMO and LUMO energies, key reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
Table 2: Representative Frontier Orbital Properties
| Parameter | Formula | Representative Value | Unit |
|---|---|---|---|
| EHOMO | - | -6.20 | eV |
| ELUMO | - | -1.70 | eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.50 | eV |
| Ionization Potential (I) | -EHOMO | 6.20 | eV |
Note: The values in this table are representative examples for a molecule of similar size and composition and are for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization technique used to identify the regions of a molecule that are rich or deficient in electrons. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. This visual representation is instrumental in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
For this compound, the MEP map would exhibit distinct regions:
Negative Potential (Red/Yellow): These areas, indicating electron-rich regions, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and to a lesser extent, the nitrogen atom of the amino group and the electronegative chlorine atom.
Positive Potential (Blue): These regions are electron-deficient and are the sites for nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen atoms on the aromatic rings would show positive electrostatic potential.
The MEP analysis provides a clear, intuitive guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis.
Conformational Analysis and Energetic Stability Predictions
The three-dimensional structure of this compound is not rigid; rotation can occur around the single bond connecting the phenyl and pyridyl rings. Conformational analysis is a computational method used to identify the most stable arrangement (conformer) of the molecule and to determine the energy barriers to rotation.
This analysis is typically performed by systematically changing the dihedral angle between the two aromatic rings and calculating the total energy at each step using DFT. The resulting data can be plotted on a potential energy surface, which shows the energy of the molecule as a function of its geometry. The conformer with the lowest energy is the most stable and therefore the most likely to be observed under normal conditions. The energy difference between the most stable and least stable conformers represents the rotational energy barrier. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or catalysts.
Table 3: Representative Potential Energy Profile for Phenyl-Pyridyl Rotation
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 2.5 |
| 30 | 1.0 |
| 60 | 0.0 |
| 90 | 1.8 |
Note: The values in this table are hypothetical and serve to illustrate the typical energy profile resulting from a conformational analysis.
Reaction Pathway Energetics and Transition State Modeling within Synthetic Routes
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway for the synthesis of this compound, researchers can gain a deeper understanding of the reaction's feasibility and kinetics. This involves identifying the structures and energies of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
Chemical Reactivity and Functional Group Transformations
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
Electrophilic Aromatic Substitution:
The aniline (B41778) ring in 4-chloro-3-pyridin-3-ylaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effect of the amino group. This directing effect is anticipated to guide incoming electrophiles to the positions ortho and para to the amino group. wikipedia.orglibretexts.org However, the para position is already occupied by the chloro substituent. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (C2 and C6).
The pyridine (B92270) ring, in contrast, is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. firsthope.co.in If forced under harsh conditions, electrophilic substitution on a pyridine ring typically occurs at the 3- and 5-positions. firsthope.co.in In the case of this compound, the aniline substituent at the 3-position of the pyridine ring will further influence the regioselectivity of such reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Major Positions for Electrophilic Attack | Activating/Deactivating Group(s) |
|---|
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the aniline ring is generally difficult unless activated by strong electron-withdrawing groups ortho or para to a leaving group. arkat-usa.orggrowingscience.com In this compound, the chloro substituent is a potential leaving group. The pyridine ring at the meta position has an electron-withdrawing effect that could facilitate nucleophilic attack.
The pyridine ring itself is more susceptible to nucleophilic aromatic substitution than the aniline ring, particularly at the 2- and 4-positions, due to the electron-deficient nature of the ring. scbt.com However, in this compound, the pyridine ring does not bear a suitable leaving group for a typical SNAr reaction.
Functionalization at the Aniline Nitrogen Moiety (e.g., Acylation, Amidation)
The lone pair of electrons on the aniline nitrogen makes it a nucleophilic center, readily participating in reactions such as acylation and amidation.
Acylation:
The amino group of this compound can be acylated using various acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. organic-chemistry.org This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. organic-chemistry.org For instance, reaction with acetyl chloride would yield N-(4-chloro-3-(pyridin-3-yl)phenyl)acetamide.
Amidation:
Direct amidation with carboxylic acids is also a feasible transformation. This typically requires the use of coupling reagents to activate the carboxylic acid. mdpi.comnih.govnih.govnih.gov Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or phosphonium (B103445) salts. nih.govluxembourg-bio.com These reagents facilitate the formation of an amide bond between the aniline nitrogen and the carboxyl group of the acid. nih.gov
Modifications of the Pyridine Ring and its Nitrogen Atom
The pyridine ring offers several sites for chemical modification, primarily at the nitrogen atom.
N-Oxidation:
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.orggoogle.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide, 4-chloro-3-(1-oxido-pyridin-1-ium-3-yl)aniline, would exhibit altered electronic properties and reactivity compared to the parent molecule. Pyridine N-oxides can facilitate both electrophilic and nucleophilic substitution on the pyridine ring. bldpharm.com
Quaternization:
The pyridine nitrogen can also act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. organic-chemistry.orggoogle.comchemicalbook.comresearchgate.net For example, treatment with methyl iodide would yield 3-(2-chloro-5-aminophenyl)-1-methylpyridin-1-ium iodide. This quaternization enhances the electron-withdrawing nature of the pyridine ring. organic-chemistry.org
Reactivity of the Halogen Atom (Chlorine) in Chemical Transformations
The chlorine atom on the aniline ring is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: The chloro group can be replaced with an aryl, heteroaryl, or vinyl group through a Suzuki coupling reaction with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. google.comnih.govguidechem.com This provides a powerful method for constructing new carbon-carbon bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium-phosphine complex. firsthope.co.inwikipedia.orglibretexts.orggoogle.com
Heck Reaction: The Heck reaction enables the coupling of the aryl chloride with an alkene to form a substituted alkene, again using a palladium catalyst. wikipedia.orglibretexts.orgmdpi.comorganic-chemistry.orgyoutube.com
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne. organic-chemistry.orgnih.govresearchgate.netlibretexts.orgwikipedia.org
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | C-C |
| Buchwald-Hartwig Amination | R₂NH | C-N |
| Heck Reaction | Alkene | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C |
Catalytic Dehalogenation:
The chlorine atom can be removed through catalytic hydrogenation, a process known as hydrodehalogenation. msu.edu This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. msu.edu This reaction would yield 3-(pyridin-3-yl)aniline.
Oxidative and Reductive Chemistry of the Compound
Oxidation:
The aniline moiety is susceptible to oxidation. acs.orgresearchgate.netrsc.orgacs.orgproquest.com The specific products of oxidation can vary depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the formation of complex polymeric materials. Milder oxidation may lead to the formation of nitroso or nitro compounds, or coupling products like azoxybenzenes. acs.org Electrochemical oxidation of substituted anilines has also been studied, which can lead to the formation of various coupled products or hydroxylated derivatives. acs.orgrsc.org The oxidation of the aminopyridine functionality can also lead to the formation of nitropyridines under specific conditions. acs.orgacs.org
Reduction:
While the aniline and pyridine rings are generally stable to reduction under standard conditions, the synthesis of this compound often involves a reduction step. The precursor, a nitro-substituted derivative, is typically reduced to the aniline. Common reagents for this transformation include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation. chemicalbook.com Catalytic hydrogenation of chloronitroarenes to chloroanilines can be achieved with high selectivity using specific catalysts and conditions that avoid dehalogenation. nih.gov
Applications of 4 Chloro 3 Pyridin 3 Ylaniline As a Chemical Scaffold and Precursor
Synthesis of Complex Polycyclic and Heterocyclic Systems
The bifunctional nature of 4-chloro-3-pyridin-3-ylaniline, possessing both an aniline (B41778) and a pyridine (B92270) ring, makes it an ideal starting material for the synthesis of a variety of fused heterocyclic and polycyclic structures. The presence of the reactive chloro and amino groups allows for a range of chemical transformations, enabling the construction of elaborate molecular architectures.
One notable application is in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing tricyclic aromatic compounds with significant interest due to their electronic and photophysical properties, finding use in organic light-emitting diodes (OLEDs) and as photoconductive materials. The synthesis can be envisioned through a palladium-catalyzed intramolecular C-N coupling reaction, where the aniline nitrogen attacks the pyridine ring, facilitated by the chloro substituent, leading to the formation of a fused system. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of such cyclization reactions are well-established.
Furthermore, the aniline moiety can be diazotized and subsequently used in various cyclization reactions, such as the Graebe-Ullmann synthesis, to form other polycyclic aromatic systems. The pyridine ring, in turn, can participate in cycloaddition reactions, further expanding the diversity of accessible heterocyclic frameworks. The strategic placement of the chloro and amino groups on the aniline ring, coupled with the pyridinyl substituent, provides regiochemical control in these synthetic transformations.
Development of Novel Organic Reagents and Ligands for Catalysis and Coordination Chemistry
The pyridine nitrogen and the aniline nitrogen in this compound can act as coordination sites for metal ions, making it a valuable precursor for the synthesis of novel ligands for catalysis and coordination chemistry. Modification of the amino group, for instance, through Schiff base condensation with aldehydes or ketones, can lead to the formation of multidentate ligands capable of forming stable complexes with a variety of transition metals.
These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, palladium or rhodium complexes bearing ligands derived from this compound could potentially be employed in cross-coupling reactions, hydrogenations, or hydroformylations. The electronic properties of the ligand, influenced by the chloro and pyridinyl substituents, can be fine-tuned to modulate the reactivity and selectivity of the metal center.
In the realm of coordination chemistry, this compound can serve as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine and aniline moieties to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.
Precursor for Advanced Chemical Materials (e.g., Polymers, Dyes)
The reactivity of the aniline moiety in this compound allows for its use as a monomer in the synthesis of novel polymers. For instance, it can undergo oxidative polymerization to form polyaniline derivatives. The incorporation of the chloro and pyridinyl groups into the polymer backbone would be expected to significantly modify the material's properties, such as its conductivity, solubility, and thermal stability, compared to unsubstituted polyaniline. These tailored properties could make such polymers suitable for applications in sensors, electrochromic devices, and corrosion protection.
In the field of dyes and pigments, the aniline group of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. Azo dyes are a major class of synthetic colorants used in the textile, leather, and paper industries. The specific color of the resulting dye would be determined by the nature of the coupling component and the electronic effects of the chloro and pyridinyl substituents on the diazonium salt derived from this compound.
Design Principles for Molecular Interactions in Chemical Systems, as a Component of Larger Structures
The structural motifs present in this compound—a substituted aniline and a pyridine ring—are frequently found in biologically active molecules and functional materials. Understanding the non-covalent interactions that this scaffold can engage in is crucial for the rational design of larger, more complex structures with desired properties.
The pyridine nitrogen can act as a hydrogen bond acceptor, while the aniline N-H can act as a hydrogen bond donor. The aromatic rings can participate in π-π stacking interactions. The chlorine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and crystal engineering.
By incorporating the this compound fragment into larger molecules, chemists can strategically introduce these interaction points to influence molecular conformation, crystal packing, and binding affinity to biological targets. Computational modeling and molecular docking studies are valuable tools for predicting and understanding these interactions, guiding the design of new molecules with optimized properties.
Role in Inhibitor Design for Chemical Pathways (e.g., Scaffold for Smoothened Modulators)
Perhaps one of the most significant applications of this compound is its role as a key scaffold in the design of inhibitors for various biological pathways, most notably the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the development of several types of cancer.
The Smoothened (Smo) receptor, a G-protein coupled receptor, is a key component of the Hh pathway and a major target for drug development. A number of potent and selective Smo antagonists have been developed that incorporate the this compound core structure.
The design of these inhibitors relies on the specific interactions between the small molecule and the Smoothened receptor. The this compound scaffold provides a rigid framework upon which other functional groups can be appended to optimize binding affinity and selectivity. Structure-activity relationship (SAR) studies have shown that the chloro and pyridinyl groups play a critical role in the binding of these inhibitors to the Smo receptor. Molecular docking studies have further elucidated the binding mode, revealing key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity.
Below is a table summarizing the key structural features of this compound and their contribution to its role as a scaffold for Smoothened modulators.
| Structural Feature | Contribution to Inhibitor Design |
| Aniline Moiety | Provides a key attachment point for other functional groups to explore the binding pocket of the Smoothened receptor. The amino group can also participate in hydrogen bonding interactions. |
| Pyridine Ring | Acts as a hydrogen bond acceptor and can engage in π-π stacking interactions with aromatic residues in the binding site. |
| Chloro Group | Can participate in halogen bonding and contributes to the overall electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties. |
| Biphenyl-like Core | The overall shape and rigidity of the this compound scaffold provides a suitable framework to position key interacting groups in the correct orientation for binding to the Smoothened receptor. |
The successful development of Smoothened inhibitors based on the this compound scaffold highlights the power of scaffold-based drug design and the importance of this versatile chemical building block in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-3-pyridin-3-ylaniline, and how can reaction conditions be optimized?
The synthesis of this compound typically involves coupling pyridine derivatives with halogenated anilines. A common approach includes nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For optimization:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is often used due to their inertness and solubility properties .
- Catalysts : Pd(PPh₃)₄ or CuI can enhance coupling efficiency.
- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and decomposition risks.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the aromatic substitution pattern and amine functionality. For example, the pyridinyl proton signals appear between δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 205.05 for C₁₁H₈ClN₂) .
- HPLC : Assesses purity (>98% for research-grade material) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from chlorinated aromatic amines .
- Waste Disposal : Neutralize acidic/basic byproducts before disposing of via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. The chloro group at position 4 and the pyridinyl nitrogen at position 3 create electron-deficient regions, favoring attack by nucleophiles like amines or alkoxides. Solvent effects (e.g., polar aprotic DMF) can be modeled using the SMD continuum model to predict reaction kinetics .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?
Contradictions in NMR data may stem from tautomerism (e.g., amine-proton exchange) or solvent polarity effects. Strategies include:
Q. What mechanistic insights explain byproduct formation during synthesis?
Common byproducts like 3-pyridin-3-yl-aniline (chlorine loss) or dimerized species arise from:
Q. How can the compound’s solubility be modulated for biological assays?
- Co-solvents : Use DMSO (≤5% v/v) for aqueous solubility.
- pH Adjustment : Protonate the amine group (pKa ~4.5) in acidic buffers (pH 3–4) to enhance solubility .
- Liposomal Encapsulation : Improves bioavailability for in vivo studies .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points?
Reported melting points for structurally similar compounds (e.g., 3-Pyrimidin-2-ylaniline: 99.5–101.5°C ) vary due to:
Q. What experimental controls ensure reproducibility in catalytic coupling reactions?
- Catalyst Purity : Verify Pd/C or CuI activity via control reactions with bromobenzene.
- Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent catalyst deactivation .
- Internal Standards : Add 1,3,5-trimethoxybenzene to monitor reaction progress via GC-MS .
Ethical and Methodological Considerations
Q. How should researchers document synthetic procedures for peer review?
Follow guidelines from Journal of Clinical Practice and Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
